molecular formula C13H8O4 B11879194 2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione

2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B11879194
M. Wt: 228.20 g/mol
InChI Key: QJOMPWGOLKNEME-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione is a compound that belongs to the class of naphthoquinones. This compound is characterized by a naphthalene ring fused with a furan ring and a quinone moiety. It is known for its versatile biological activities and has been found in various natural products, drugs, and drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions. The reaction shows excellent regioselectivity and functional group tolerance .

Another method involves palladium-catalyzed reverse hydrogenolysis. This process couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound. The reaction is catalyzed by commercially available Pd/C without the need for oxidants or hydrogen acceptors, making it a waste-free approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications due to their efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, which is beneficial in targeting cancer cells. Additionally, the compound can inhibit specific enzymes and pathways involved in viral replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

2-(hydroxymethyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C13H8O4/c14-6-7-5-10-11(15)8-3-1-2-4-9(8)12(16)13(10)17-7/h1-5,14H,6H2

InChI Key

QJOMPWGOLKNEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)CO

Origin of Product

United States

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